molecular formula C14H18FNO4S B2968234 Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 2060057-04-5

Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B2968234
CAS No.: 2060057-04-5
M. Wt: 315.36
InChI Key: CLVQKTFJCXYOIJ-UHFFFAOYSA-N
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Description

Benzyl 2-{2,8-bis(trifluoromethyl)-quinolin-4-ylmethyl}piperidine-1-carboxylate (hereafter referred to as Compound I) is a derivative of mefloquine, a clinically significant antimalarial drug. Structurally, Compound I features a piperidine ring substituted with a benzyl carboxylate group, a hydroxy-methyl moiety, and a quinolinyl group bearing two trifluoromethyl substituents. The piperidine ring adopts a twisted boat conformation, with the nitrogen atom (N2) exhibiting near-planar geometry (bond angle sum: 356°) . Crystallographic analysis (monoclinic system, space group P2₁/n) reveals intermolecular O–H···O hydrogen bonds forming centrosymmetric dimers, which stabilize its crystal lattice .

Property Value/Description
Molecular formula C₂₅H₂₂F₆N₂O₃
Molecular weight 512.45 g/mol
Crystal system Monoclinic
Space group P2₁/n
Unit cell parameters a = 12.7793 Å, b = 13.9970 Å, c = 13.2188 Å, β = 109.999°
Melting point 445–447 K
Key interactions O–H···O hydrogen bonds (dimer formation)

Properties

IUPAC Name

benzyl 2-(fluorosulfonylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVQKTFJCXYOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CS(=O)(=O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonyl-containing reagents. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with a piperidine ring substituted with a benzyl group, a fluorosulfonyl group, and a carboxylate ester. Its unique structure contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. The mechanism of action involves interaction with molecular targets through its reactive fluorosulfonyl group, forming covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit or activate their activity.

Scientific Research Applications
Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has diverse applications in scientific research. Its reactive fluorosulfonyl group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating biological pathways and affecting enzyme activity. Research indicates it may serve as a biochemical tool in studies aimed at understanding various biological processes. Due to the presence of the fluorosulfonyl group, this compound exhibits distinct reactivity compared to its analogs. The fluorosulfonyl group is more electronegative than other substituents, making it a stronger electrophile and thus more reactive in nucleophilic substitution reactions, enhancing its potential utility in various synthetic and biological applications.

Applications in Medicinal Chemistry and Organic Synthesis
The compound's unique structure makes it useful in medicinal chemistry and organic synthesis. The fluorosulfonyl group's reactivity allows it to form covalent bonds with proteins and enzymes, potentially affecting their activity. The products resulting from reactions with this compound depend on the specific reagents and conditions used; for instance, oxidation may yield sulfonic acids, while reduction could lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets through its reactive fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring and benzyl ester moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following piperidine-1-carboxylate derivatives share structural similarities but differ in substituents, leading to distinct physicochemical and biological profiles:

Compound I (Target Molecule)
  • Substituents: Quinolinyl (2,8-bis(trifluoromethyl)), hydroxy-methyl.
  • Key features : Antimalarial/antiviral activity, high molecular weight (512.45 g/mol), and hydrogen-bond-driven dimerization.
Benzyl 2-(chloromethyl)piperidine-1-carboxylate
  • Substituents : Chloromethyl group.
  • Molecular formula: C₁₄H₁₈ClNO₂ .
  • Molecular weight : 267.75 g/mol.
Benzyl 4-aminopiperidine-1-carboxylate
  • Substituents: Amino group at the 4-position.
  • Molecular formula : C₁₃H₁₈N₂O₂ .
  • Safety profile: Limited toxicological data; requires stringent handling (e.g., eye/skin flushing protocols) .
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate
  • Substituents : Pyrrolidinyl-methyl group.
  • Molecular formula : C₁₉H₂₆N₂O₂ .

Structural and Conformational Differences

  • Piperidine ring conformation: Compound I: Twisted boat conformation due to steric hindrance from bulky quinolinyl and benzyl groups . Benzyl 4-aminopiperidine-1-carboxylate: Likely chair conformation (unhindered amino group at 4-position).
  • Hydrogen bonding: Compound I: O–H···O interactions form R₂²(14) dimeric rings . Chloromethyl analog: No evidence of hydrogen bonding; dominated by hydrophobic Cl interactions.

Biological Activity

Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₄H₁₈FNO₄S
  • Molecular Weight : Approximately 315.36 g/mol
  • CAS Number : 2060057-04-5

The compound features a piperidine ring with a fluorosulfonylmethyl group and a benzyl ester, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its reactive fluorosulfonyl group . This group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Such interactions can lead to either inhibition or activation of various biological pathways, making it a valuable tool in biochemical research and drug development.

Enzyme Interaction

Research indicates that compounds with similar structural features can interact with specific enzymes, affecting their catalytic activity. For instance, the fluorosulfonyl group enhances electrophilicity, allowing for more robust interactions with nucleophiles in enzymes. This property may be leveraged to design inhibitors for enzymes involved in disease processes, such as cancer or fibrosis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl groupModerate enzyme inhibition
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylateAmino group substitutionAnticancer activity
Benzyl 3-[(difluoromethoxy)methyl]piperidine-1-carboxylateDifluoromethoxy substitutionNeuroprotective effects

The unique combination of the fluorosulfonyl group in this compound may provide distinct reactivity and biological effects compared to these analogs .

Future Directions

Despite the promising structural attributes of this compound, there is a notable lack of comprehensive studies detailing its specific biological effects. Further research is essential to elucidate its mechanisms of action and therapeutic potential. Investigating its interactions with various biomolecular targets could pave the way for novel drug development strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzyl-protected piperidine carboxylates, and how can they be adapted for introducing fluorosulfonylmethyl groups?

  • Methodological Answer : A common approach involves coupling a piperidine precursor with a benzyl chloroformate group under basic conditions. For example, describes synthesizing benzyl 4-oxo-2-propylpiperidine-1-carboxylate via reaction of 4-oxo-2-propylpiperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine). To introduce fluorosulfonylmethyl groups, nucleophilic substitution or radical-mediated sulfonation could be explored. highlights coupling reactions using cesium carbonate in DMF (e.g., for benzyl 4-(aminomethyl)piperidine-1-carboxylate derivatives), which may be adaptable for fluorosulfonyl incorporation .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions and piperidine ring conformation), mass spectrometry (for molecular weight verification), and HPLC (for purity assessment) are essential. demonstrates the use of X-ray crystallography to resolve stereochemical ambiguities in related piperidine derivatives, which is critical for confirming absolute configuration .

Advanced Research Questions

Q. What strategies can optimize regioselectivity when introducing fluorosulfonylmethyl groups to the piperidine ring?

  • Methodological Answer : Regioselectivity can be controlled through steric and electronic modulation. For example:

  • Protecting group strategy : Temporarily block reactive sites (e.g., using Boc or Fmoc groups) to direct fluorosulfonylmethyl addition to the desired position.
  • Catalytic systems : Use transition-metal catalysts (e.g., Pd or Cu) to mediate C–H activation at specific positions. notes cesium carbonate’s role in facilitating nucleophilic substitutions in similar scaffolds .
  • Computational modeling : DFT calculations can predict reactive sites on the piperidine ring based on electron density maps .

Q. How can structural conformation (e.g., piperidine ring puckering) influence the compound’s interaction with biological targets?

  • Methodological Answer : The piperidine ring’s conformation (e.g., chair, boat, or twist-boat) affects binding affinity. reveals that substituted piperidine derivatives adopt twisted boat conformations in crystal structures, which can sterically hinder or promote interactions with enzymes like HDACs. Molecular dynamics simulations (as in ) can model how fluorosulfonylmethyl groups alter ring flexibility and target engagement .

Q. What analytical methods are suitable for resolving contradictions in stereochemical assignments of fluorosulfonylmethyl-substituted piperidines?

  • Methodological Answer :

  • X-ray crystallography : Provides unambiguous stereochemical data (e.g., used this to confirm the hydroxyl group’s position in a mefloquine derivative) .
  • Chiral HPLC or SFC : Separates enantiomers for optical purity assessment.
  • Vibrational circular dichroism (VCD) : Correlates experimental spectra with computed models to assign absolute configuration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of structurally related piperidine carboxylates?

  • Methodological Answer :

  • Comparative assays : Perform parallel toxicity screens (e.g., MTT assays) under standardized conditions. –3 note variability in toxicological data for similar compounds, emphasizing the need for rigorous purity controls .
  • Metabolic profiling : Use LC-MS to identify degradation products that may contribute to toxicity.
  • Species-specific models : Test in multiple cell lines or organisms to account for metabolic differences.

Experimental Design Considerations

Q. What reaction conditions minimize decomposition of the fluorosulfonylmethyl group during synthesis?

  • Methodological Answer :

  • Low-temperature reactions : Conduct steps involving fluorosulfonyl intermediates at 0–5°C to prevent hydrolysis.
  • Anhydrous solvents : Use dried DCM or THF to avoid moisture-induced degradation.
  • Inert atmosphere : Employ argon or nitrogen to suppress oxidative side reactions. ’s use of DMF under heating (100°C) for coupling may require modification for acid-sensitive groups .

Structural and Functional Insights

Q. How does the fluorosulfonylmethyl group’s electronic nature impact the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The strong electron-withdrawing effect of the fluorosulfonyl group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example, in , cesium carbonate deprotonates amines to enhance nucleophilicity, which could be leveraged for further functionalization .

Advanced Characterization Techniques

Q. What crystallographic parameters are critical for resolving the 3D structure of this compound?

  • Methodological Answer : Key parameters include:

  • Torsion angles : Define substituent orientations (e.g., reports torsion angles for hydroxyl and quinoline groups) .
  • Hydrogen bonding : O–H⋯O interactions (as in ) stabilize crystal packing and inform solubility .
  • Unit cell dimensions : Resolve polymorphism risks.

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